3,8-Dibromo-1,6-naphthyridine: A Technical Guide for Chemical Synthesis and Drug Discovery
3,8-Dibromo-1,6-naphthyridine: A Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dibromo-1,6-naphthyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic placement of two bromine atoms on the 1,6-naphthyridine core allows for versatile and regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. The 1,6-naphthyridine scaffold itself is recognized as a privileged structure, with numerous derivatives showing significant biological activity, particularly as kinase inhibitors for cancer therapy.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, and key applications of 3,8-Dibromo-1,6-naphthyridine, with a focus on experimental protocols and its role in drug discovery.
Core Properties of 3,8-Dibromo-1,6-naphthyridine
The fundamental properties of 3,8-Dibromo-1,6-naphthyridine are summarized in the table below. While specific experimental data for properties like melting and boiling points are not widely reported in publicly available literature, the provided data is based on computational predictions and information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 17965-75-2 | |
| Molecular Formula | C₈H₄Br₂N₂ | |
| Molecular Weight | 287.94 g/mol | |
| Appearance | Off-white to yellow solid (typical) | Supplier Data |
| SMILES | c1c2cncc(c2ncc1Br)Br | |
| InChI | InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H |
Synthesis of 3,8-Dibromo-1,6-naphthyridine
The synthesis of 3,8-Dibromo-1,6-naphthyridine is typically achieved through the direct bromination of the parent 1,6-naphthyridine heterocycle. The following protocol is a general procedure based on established methods for the bromination of naphthyridine cores.
Experimental Protocol: Electrophilic Bromination
Materials:
-
1,6-Naphthyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Sulfuric acid (concentrated) or an inert solvent like nitrobenzene
-
Ice
-
Sodium hydroxide solution (aqueous)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-naphthyridine in concentrated sulfuric acid or an appropriate inert solvent.
-
Addition of Brominating Agent: Cool the mixture in an ice bath. Slowly add N-Bromosuccinimide (2.2 equivalents) or a solution of Bromine (2.2 equivalents) in the same solvent to the stirred solution. The addition should be controlled to maintain a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3,8-Dibromo-1,6-naphthyridine by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Key Synthetic Applications: Cross-Coupling Reactions
The true utility of 3,8-Dibromo-1,6-naphthyridine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 3 and 8 positions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are paramount in this context.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.
Materials:
-
3,8-Dibromo-1,6-naphthyridine
-
Aryl or heteroaryl boronic acid or boronic ester (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3,8-Dibromo-1,6-naphthyridine, the boronic acid/ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate. Purify the residue by column chromatography.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.
Materials:
-
3,8-Dibromo-1,6-naphthyridine
-
Primary or secondary amine (2.2 - 2.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (typically 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (typically 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in a Schlenk flask.
-
Reagent Addition: Add 3,8-Dibromo-1,6-naphthyridine and the base.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
Role in Drug Discovery and Medicinal Chemistry
The 1,6-naphthyridine core is a prominent scaffold in modern drug discovery. Derivatives have been investigated for a range of therapeutic applications, including as:
-
Anticancer Agents: Notably as inhibitors of various kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[1][2]
-
Antiviral Agents: Including activity against HIV.[7]
-
Antimicrobial Agents. [8]
The ability to readily functionalize the 3,8-dibromo intermediate allows for the systematic exploration of the structure-activity relationship (SAR) around the 1,6-naphthyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Visualizing Synthetic Pathways
The following diagrams illustrate the pivotal role of 3,8-Dibromo-1,6-naphthyridine as a synthetic intermediate.
Caption: Synthetic route to 3,8-Dibromo-1,6-naphthyridine and its subsequent functionalization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
3,8-Dibromo-1,6-naphthyridine is a fundamentally important building block that provides a gateway to a vast chemical space of disubstituted 1,6-naphthyridine derivatives. Its utility is firmly established through robust and versatile cross-coupling methodologies. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this intermediate is crucial for the development of novel and functional molecules. The protocols and data presented in this guide offer a solid foundation for the practical application of 3,8-Dibromo-1,6-naphthyridine in a research setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,8-Dibromo-1,6-naphthyridine | 17965-75-2 | Benchchem [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
